molecular formula C17H19NO2 B14721063 5-Amino-2,2-diphenylpentanoic acid CAS No. 6314-67-6

5-Amino-2,2-diphenylpentanoic acid

Cat. No.: B14721063
CAS No.: 6314-67-6
M. Wt: 269.34 g/mol
InChI Key: HHBSIDPWMDPQJZ-UHFFFAOYSA-N
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Description

5-Amino-2,2-diphenylpentanoic acid is an organic compound with the molecular formula C17H19NO2 It is characterized by the presence of an amino group (-NH2) attached to a pentanoic acid backbone, with two phenyl groups attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,2-diphenylpentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,2-diphenylacetonitrile with ethyl chloroacetate in the presence of a base to form an intermediate, which is then hydrolyzed and aminated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,2-diphenylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

5-Amino-2,2-diphenylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2,2-diphenylpentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further affecting the compound’s activity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,2-diphenylpentanoic acid is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and biological interactions. These structural features make it a valuable compound for various applications that require specific molecular interactions.

Properties

CAS No.

6314-67-6

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

5-amino-2,2-diphenylpentanoic acid

InChI

InChI=1S/C17H19NO2/c18-13-7-12-17(16(19)20,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,18H2,(H,19,20)

InChI Key

HHBSIDPWMDPQJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCN)(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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